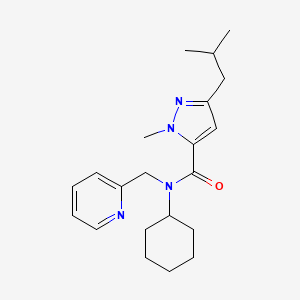![molecular formula C18H19ClN4 B5503664 N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5503664.png)
N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives, including those similar to N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine, often involves complex reactions. For example, compounds with quinazolinyl moieties can be synthesized through reactions involving arylamines and various catalysts such as BF3·Etherate, leading to dihydrobenzo[f]indolo[1,2-c]-quinazoline derivatives (Harano et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has shown that the quinazoline unit is essentially planar, with peripheral delocalization in the heteroaromatic portion of the fused ring system. Such structural features are crucial for the chemical and physical properties of these compounds (Priya et al., 2011).
Chemical Reactions and Properties
Quinazoline derivatives engage in various chemical reactions, highlighting their reactivity and potential for further modification. For instance, these compounds can undergo reactions with dimethyl acetylene-dicarboxylate (DMAD) to afford new quinazolinone derivatives with different functional groups, expanding their chemical diversity (Kornicka et al., 2004).
Physical Properties Analysis
The physical properties of quinazoline derivatives can be analyzed through techniques like X-ray diffraction, which reveals the planarity of the quinazoline unit and the dihedral angles between quinazoline and phenyl rings. Such structural details are crucial for understanding the compound's solid-state behavior and potential interactions in various applications (Priya et al., 2011).
Chemical Properties Analysis
The chemical properties of this compound and related compounds, such as their reactivity towards different reagents, are influenced by their molecular structure. For example, the presence of electron-donating or withdrawing groups on the phenyl ring can significantly affect the compound's reactivity and its interaction with biological targets (Alagarsamy et al., 2014).
科学的研究の応用
Synthesis and Biological Activity
Antihypertensive and Selective Adrenoceptor Antagonism : The synthesis of quinazoline derivatives has shown potential alpha 1-adrenoceptor antagonistic properties. For instance, alfuzosin, a derivative, demonstrated high selectivity for peripheral alpha 1-postjunctional adrenoceptors, indicating its potential for clinical evaluation in managing hypertension with minimal effects on postural pressor response compared to prazosin (Manoury et al., 1986).
Structural Studies and Hydrogen Bonding : Research into the crystal structure of quinazoline derivatives, such as those involving chlorophenyl and methoxyphenyl groups, has provided insights into their molecular conformations, including isolated molecules and hydrogen-bonded dimers. These structural insights are crucial for understanding the interactions and reactivity of these compounds (Cruz et al., 2006).
Hypotensive Effects and α1-Blocking Activity : Novel quinazoline derivatives have been synthesized and tested for their hypotensive effects, showing significant activity through expected α1-blocking mechanisms. This indicates their potential as therapeutic agents in managing conditions like hypertension without causing reflex tachycardia (El-Sabbagh et al., 2010).
Chemical Synthesis and Reactivity
Catalytic Synthesis and Molecular Structure : The reaction of chlorophenyl derivatives with arylamines in the presence of catalysts like BF3·Etherate has led to the formation of novel quinazoline derivatives. Such reactions offer pathways to synthesize complex molecules with potential applications in drug development and materials science (Harano et al., 2007).
Ligand Synthesis for Asymmetric Catalysis : Axially chiral quinazoline-containing ligands have been synthesized and applied in asymmetric catalysis, such as rhodium-catalyzed olefin hydroboration. This highlights the role of quinazoline derivatives in facilitating enantioselective synthetic processes, which are crucial for producing chiral pharmaceuticals (Connolly et al., 2004).
Antimicrobial and Antitumor Activities
- Antimalarial and Antitumor Properties : Quinazolinediamines have been investigated for their antimalarial, antibacterial, and antitumor activities, demonstrating the potential of these compounds in treating various diseases. The broad spectrum of activity observed for certain derivatives underscores the therapeutic promise of quinazoline compounds in medicine (Elslager et al., 1983).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(4-chlorophenyl)quinazolin-4-yl]-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c1-23(2)12-11-20-18-15-5-3-4-6-16(15)21-17(22-18)13-7-9-14(19)10-8-13/h3-10H,11-12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZQPMOJYKQVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide](/img/structure/B5503581.png)
![5-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5503585.png)
![(2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5503598.png)
![2-[2-(3,3-diphenyl-1-piperidinyl)-2-oxoethyl]morpholine hydrochloride](/img/structure/B5503599.png)
![8-[(4-chlorophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5503615.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)


![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5503637.png)
![rel-(3aS,6aS)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5503641.png)



![3-isobutyl-2-({1-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]cyclopentyl}methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5503680.png)